[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine
Description
This compound features a chiral piperidine core substituted with a dimethylamine group at the 3-position and a 2-aminoethyl moiety at the 1-position. The primary amine on the ethyl chain and tertiary dimethylamine group suggest varied solubility and receptor-binding properties compared to analogs.
Properties
IUPAC Name |
(3S)-1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQRDFTSFUPFY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Amino Acid Precursors
The (S)-configuration is often introduced via chiral starting materials such as L-serine or L-aspartic acid. A four-step synthesis involves:
-
Protection : Boc-protection of L-serine’s amine group.
-
Iodination : Tosylation followed by nucleophilic substitution with NaI to yield iodinated intermediates .
-
Organozinc Formation : Conversion to organozinc reagents for cross-coupling .
-
Cyclization : Copper-catalyzed allylation with 3-chloro-2-(chloromethyl)propene, followed by sodium hydride-mediated cyclization .
Key Data :
Advantages : High enantiomeric excess (>98% ee) .
Limitations : Multi-step process with moderate overall yields (40–50%) .
Asymmetric Catalytic Hydrogenation
Palladium or iridium catalysts enable enantioselective reduction of imine precursors. For example:
-
Substrate : 1-(2-Nitrovinyl)piperidin-3-one.
Reaction Conditions :
Reductive Amination Strategies
A two-step approach avoids chiral resolution:
-
Ketone Formation : Reacting piperidin-3-one with 2-aminoethanol.
-
Reductive Amination : Using NaBH₃CN or H₂/Pd-C to introduce dimethylamine .
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | MeOH |
| Temperature | 25°C |
| Catalyst | Pd/C (10 wt%) |
| Yield | 78% |
Advantages : Scalable to >100 g batches.
Challenges : Requires strict pH control to avoid over-reduction.
Organometallic Cyclization
Organozinc reagents facilitate piperidine ring formation:
Representative Yield : 70% for 5-methylene piperidine intermediates .
Resolution of Racemic Mixtures
Enzymatic or chemical resolution achieves enantiopurity:
-
Enzymatic : Lipase-mediated acetylation of racemic amines (e.g., using Candida antarctica lipase B) .
-
Chemical : Diastereomeric salt formation with (R)-mandelic acid .
Performance Comparison :
Microwave-Assisted Synthesis
Accelerates steps like imine formation or cyclization:
-
Example : Microwave irradiation (150°C, 20 min) reduces reaction time from 12 h to 30 min for reductive amination .
Characterization and Analytical Data
Critical for confirming structure and purity:
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, 6H, N(CH₃)₂), 2.94 (m, 1H, piperidine CH), 3.22 (d, 2H, CH₂NH₂) |
| IR (cm⁻¹) | 3350 (N-H), 2800 (C-H), 1600 (C-N) |
| MS (ESI+) | m/z 171.28 [M+H]⁺ |
HPLC Purity : >99% (C18 column, 0.1% TFA/ACN).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chiral Pool | 40–50 | >98 | Moderate | High |
| Catalytic Hydrogenation | 85–92 | 96 | High | Medium |
| Reductive Amination | 70–78 | Racemic | High | Low |
| Resolution | 45–60 | 95–99 | Low | Very High |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tertiary amine group undergoes alkylation and acylation under standard conditions. Key findings include:
Mechanistic Insight: Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic attack on the carbonyl carbon .
Reductive Amination
The primary amino group (-NH₂) in the ethyl side chain participates in reductive amination:
Steric hindrance from the dimethylamine group leads to moderate stereoselectivity .
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | Ethanol | [Cu(L)Cl₂] (octahedral geometry) | 8.2 ± 0.3 | |
| Pd(OAc)₂ | DCM | Pd(II)-piperidine coordination | Not reported |
X-ray crystallography confirms N,N,O-chelation in Cu(II) complexes .
Oxidative Degradation
Susceptibility to oxidation was quantified under accelerated conditions:
| Oxidizing Agent | Temperature | Major Degradant | Half-Life (h) | Source |
|---|---|---|---|---|
| H₂O₂ (3%) | 40°C | Piperidinone derivative | 12.5 | |
| O₂ (1 atm) | 60°C | N-Oxide | 48.0 |
LC-MS analysis confirmed C-N bond cleavage as the primary degradation pathway .
Bioconjugation Reactions
The amino group facilitates bioconjugation via NHS ester chemistry:
| Biomolecule | Coupling Reagent | Conjugate Purity | Source |
|---|---|---|---|
| BSA Protein | Sulfo-NHS, EDC | 93% | |
| Oligonucleotide | Maleimide-PEG4-NHS | 87% |
Optimal pH for conjugation was 7.4–8.2, with minimal piperidine ring oxidation .
Scientific Research Applications
1.1. Neurological Disorders
The compound is structurally related to known drugs used for treating Alzheimer's disease, such as Donepezil. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. A study highlighted the introduction of piperidine moieties into existing drug frameworks to enhance brain exposure and therapeutic efficacy against Alzheimer's disease .
1.2. Cancer Therapy
Recent investigations have explored the anticancer potential of piperidine derivatives, including [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine. A notable study demonstrated that a related compound exhibited cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The structural modifications provided by the piperidine ring are thought to enhance interactions with protein binding sites, thus improving biological activity.
2.1. Synthetic Routes
The synthesis of this compound typically involves multi-step processes that can include hydrogenation reactions and asymmetric synthesis techniques. Recent advancements have focused on optimizing these synthetic pathways to improve yield and enantioselectivity . For example, methodologies utilizing rhodium and palladium catalysts have been reported to facilitate the formation of piperidine derivatives with high diastereoselectivity .
2.2. Characterization Techniques
Characterization of synthesized compounds is crucial for confirming structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to validate the chemical structure of this compound and its derivatives .
Case Studies
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs
Table 1: Physicochemical and Structural Comparison
*Estimated based on substituent contributions.
Functional and Pharmacological Differences
- Primary Amine vs. Aromatic Substituents: The target compound’s 2-aminoethyl group introduces a primary amine, enhancing water solubility compared to the benzyl-substituted analog (LogP 2.15) . This may improve bioavailability in polar environments but reduce blood-brain barrier penetration relative to lipophilic analogs.
- Chirality and Steric Effects: The (S)-configuration is shared with (S)-1-ethylpiperidin-3-amine dihydrochloride , which lacks the aminoethyl group.
- Mechanistic Insights from Sibutramine: Sibutramine’s dimethylamine group contributes to its role as a serotonin/norepinephrine reuptake inhibitor (53–54% reuptake reduction) . While the target compound shares a dimethylamine group, its primary amine and ethyl chain could modulate distinct binding interactions or metabolic stability.
Biological Activity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine is a compound of significant interest due to its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications. This article discusses its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). Research indicates that it may exhibit properties that could be beneficial in treating various neurological disorders. For example, studies have shown its potential as a neuroprotective agent, possibly through mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of various piperidine derivatives, including this compound. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. The presence of specific functional groups significantly influences the compound's efficacy and selectivity. For instance, modifications to the piperidine ring or the introduction of additional amine groups can enhance antimicrobial activity or neuroprotective effects .
Antimicrobial Activity Summary
Neuroprotective Effects Summary
| Study | Model Used | Effect Observed | Reference |
|---|---|---|---|
| Neuroprotective study | Neuronal cell cultures | Reduced oxidative stress | |
| Behavioral study | Rodent models | Improved cognitive function |
Case Study 1: Neuroprotection in Rodent Models
In a controlled study involving rodent models, this compound was administered to assess its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in markers of oxidative damage compared to control groups, suggesting its potential utility in neurodegenerative conditions such as Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The compound was tested against various strains of bacteria, revealing potent activity particularly against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The synthesis of chiral amines like this compound typically involves asymmetric hydrogenation or resolution of racemic mixtures. For example, multi-step procedures using palladium-catalyzed hydrogenation under controlled pressure (e.g., 1–3 atm H₂) can achieve stereoselectivity. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should be used to confirm enantiomeric excess (>98% purity). Reaction conditions must optimize solvent polarity (e.g., methanol or ethyl acetate) and temperature (25–50°C) to minimize epimerization .
Q. How should researchers characterize the structural conformation of this compound, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential to confirm the piperidine ring conformation and amine substituent positions. X-ray crystallography can resolve absolute stereochemistry if crystalline derivatives are obtainable. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Computational tools like density functional theory (DFT) may predict stable conformers .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodological Answer : The compound’s amine groups pose risks of skin/eye irritation (H314) and respiratory sensitization (H335). Use fume hoods, nitrile gloves, and closed systems during synthesis. Store under inert gas (argon) at 2–8°C to prevent oxidation. Spills require neutralization with dilute acetic acid followed by adsorption with vermiculite. Safety data from structurally similar amines (e.g., 2-(3,3-dimethylpiperidin-1-yl)ethan-1-amine) recommend P210 (fire hazard) and P301+P312 (ingestion) protocols .
Advanced Research Questions
Q. How can researchers investigate the compound’s potential as a neurotransmitter reuptake inhibitor, and what experimental models are appropriate?
- Methodological Answer : In vitro assays using synaptosomes or transfected HEK293 cells expressing serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters can quantify reuptake inhibition (IC₅₀ values). Radiolabeled ligands (e.g., [³H]-paroxetine for SERT) enable competitive binding studies. In vivo behavioral models (e.g., forced swim test for antidepressants) should be paired with microdialysis to measure extracellular monoamine levels. Compare results to known inhibitors like sibutramine, which shares structural motifs (e.g., dimethylamine and piperidine groups) .
Q. What computational strategies are effective for predicting receptor binding affinities and off-target interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against homology-modeled receptors (e.g., 5-HT₃ or NMDA receptors) can predict binding poses. Machine learning platforms like DeepChem may prioritize targets based on structural fingerprints. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with Glu413 in SERT). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔG) .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?
- Methodological Answer : Discrepancies often arise from solvent polarity (logP ~1.5) and ionization state (pKa ~9.2 for the amine). Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Nanoformulation (liposomes or cyclodextrin complexes) can enhance aqueous solubility. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers assess intestinal absorption. Pharmacokinetic studies in rodents (IV/PO dosing) should correlate with in vitro data, adjusting for plasma protein binding (e.g., >80% albumin affinity) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC₅₀ values across different assays for this compound?
- Methodological Answer : Variability may stem from assay conditions (e.g., pH, ion concentrations) or cell line differences (e.g., overexpression levels of transporters). Standardize protocols using reference compounds (e.g., imipramine for SERT) as internal controls. Meta-analysis of dose-response curves (Prism software) with Hill slope adjustments can harmonize data. Cross-validate with orthogonal methods (e.g., electrophysiology for transporter function) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
